molecular formula C8H9NO2 B117305 2-Amino-6-methoxybenzaldehyde CAS No. 151585-95-4

2-Amino-6-methoxybenzaldehyde

Cat. No.: B117305
CAS No.: 151585-95-4
M. Wt: 151.16 g/mol
InChI Key: LDZAAZUENSWIGU-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring an amino group at the second position and a methoxy group at the sixth position on the benzene ring

Biochemical Analysis

Biochemical Properties

2-Amino-6-methoxybenzaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and this compound serves as a key reactant in these reactions . The compound interacts with enzymes such as aldehyde dehydrogenases and oxidases, which facilitate its conversion into other biologically active molecules. Additionally, it can form complexes with metal ions, influencing the electron distribution in the coordination sphere of the metal and thereby regulating the properties of the resulting compounds .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cellular antioxidation systems, making it effective against fungal pathogens by destabilizing cellular redox homeostasis . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound targets superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form Schiff bases with primary amines, leading to the formation of stable imines that can interact with various biomolecules . The compound also participates in redox reactions, where it can act as a redox cycler, generating reactive oxygen species that cause oxidative damage to cellular components . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby altering gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as protection from light and storage at low temperatures . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can induce oxidative stress and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and oxidases, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels. For example, the compound can affect the pentose phosphate pathway, leading to changes in NADPH production and cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may bind to proteins involved in cellular transport, facilitating its movement across cell membranes and into specific organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on cellular respiration and redox balance . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxybenzaldehyde typically involves the reaction of 2-amino-6-methoxybenzoic acid with a reducing agent. One common method is the reduction of the corresponding nitro compound, 2-nitro-6-methoxybenzaldehyde, using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-amino-6-methoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield 2-amino-6-methoxybenzyl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed:

    Oxidation: 2-Amino-6-methoxybenzoic acid.

    Reduction: 2-Amino-6-methoxybenzyl alcohol.

    Substitution: Schiff bases and other derivatives.

Scientific Research Applications

2-Amino-6-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2-Amino-6-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Amino-6-methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    2-Amino-6-methoxybenzothiazole: Contains a thiazole ring fused to the benzene ring.

Uniqueness: 2-Amino-6-methoxybenzaldehyde is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form Schiff bases and its potential biological activities make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-amino-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZAAZUENSWIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624837
Record name 2-Amino-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151585-95-4
Record name 2-Amino-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (2-Amino-6-methoxy-phenyl)-methanol (5.00 g, 0.033 mol) and manganese dioxide (13.7 g) in DCM (500 mL) iswas stirred at 25° C. for 24 h. The resulting solid is filtered off, washed with DCM to give the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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